molecular formula C4H11ClN2O B3143037 N-methyl-2-(methylamino)acetamide hydrochloride CAS No. 51739-63-0

N-methyl-2-(methylamino)acetamide hydrochloride

Cat. No.: B3143037
CAS No.: 51739-63-0
M. Wt: 138.59 g/mol
InChI Key: BMMUPSUKILVEFA-UHFFFAOYSA-N
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Description

“N-methyl-2-(methylamino)acetamide hydrochloride” is a chemical compound with the CAS Number: 51739-63-0 . It has a molecular weight of 138.6 .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C4H10N2O.ClH/c1-5-3-4(7)6-2;/h5H,3H2,1-2H3,(H,6,7);1H .


Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a melting point of 222-226 degrees Celsius .

Scientific Research Applications

Chemical Reactions and Properties

  • Reactions with Enamino Diketones : N-methyl-2-(methylamino)acetamide hydrochloride reacts with enamino diketones to produce cyclic dienediamines, which upon heating in dilute hydrochloric acid, convert to specific coumarinone hydrochlorides (Shanazarov et al., 1987).

  • Formation of Spiro-Meisenheimer Adduct : A study demonstrated the cyclization of NN′-Dimethyl-N-(2,4,6-trinitrophenyl)glycinamide to form a spiro-adduct, which, when reacted with methanolic hydrogen chloride, produces isomers of 2-methylamino-N-methyl-N-(2,4,6-trinitrophenyl)-acetamide hydrochloride (Macháček et al., 1986).

Application in Anesthesia

  • Use in Surgical Anesthesia for Animals : Ketamine, a related compound, when combined with Acepromazine Maleate, is effective for producing surgical level anesthesia in animals, such as guinea pigs. This use demonstrates the potential anesthetic properties related to the N-methyl-2-(methylamino)acetamide structure (Shucard et al., 1975).

Metabolic Studies

  • Metabolism in Herbicides : Studies on chloroacetamide herbicides, similar in structure, reveal insights into metabolic pathways and potential interactions with DNA, demonstrating the significance of compounds like N-methyl-2-(methylamino)acetamide in toxicological and environmental health research (Coleman et al., 2000).

Pharmaceutical Research

  • Synthesis for Potential Medical Applications : Research into the synthesis of related compounds, such as N-(4-amino-2-butynyl)acetamides, highlights the pharmaceutical potential of this compound in treating conditions like overactive detrusor (Take et al., 1992).

  • Potential Antidepressant Effects : Ketamine, a compound structurally related to this compound, has shown antidepressant effects in depressed patients, indicating the potential for compounds in this class to influence neurotransmitter systems (Berman et al., 2000).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

N-methyl-2-(methylamino)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O.ClH/c1-5-3-4(7)6-2;/h5H,3H2,1-2H3,(H,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMUPSUKILVEFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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